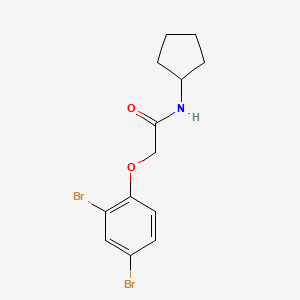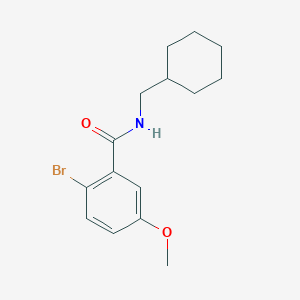
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
The exact mechanism of action of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. This compound binds to a receptor called STING (Stimulator of Interferon Genes), which triggers the production of interferon and other cytokines that help to activate immune cells. This immune response can lead to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the production of interferon and other cytokines, activate immune cells such as macrophages and natural killer cells, and inhibit the growth of blood vessels that supply tumors. This compound has also been shown to have anti-inflammatory properties and can reduce the production of certain pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide for lab experiments is its well-established synthesis method and the availability of the compound for research purposes. This compound has also been extensively studied in vitro and in vivo, making it a valuable tool for cancer research. However, there are some limitations to the use of this compound in lab experiments. It can be toxic at high doses and can cause a range of side effects, including fever, nausea, and vomiting. This compound also has a short half-life, which can make it difficult to administer in animal studies.
Future Directions
There are a number of future directions for research on 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide. One area of interest is the development of more effective combination therapies that include this compound. Another area of research is the development of new STING agonists that may have improved anti-tumor activity and fewer side effects. Additionally, there is ongoing research on the use of this compound in combination with immunotherapy drugs, such as checkpoint inhibitors, to enhance the immune response against cancer cells.
Conclusion:
This compound is a synthetic compound that has shown promise as a potential cancer treatment. It works by activating the immune system to attack cancer cells and has been shown to have anti-tumor activity in a variety of cancer cell lines. While there are some limitations to its use in lab experiments, this compound remains a valuable tool for cancer research. Ongoing research on this compound and its mechanism of action may lead to the development of more effective cancer treatments in the future.
Synthesis Methods
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with morpholine, followed by the reaction of the resulting product with ethyl oxalyl chloride. The final product is then obtained through a series of purification steps. This synthesis method has been well-established and is widely used in the production of this compound for research purposes.
Scientific Research Applications
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to enhance the effects of radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-4-13(9-12(11)2)15(19)16-10-14(18)17-5-7-20-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKETIDWIZYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)
![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)


![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)

![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)